molecular formula C25H38O17 B2615303 Gb3-beta-MP CAS No. 898826-64-7

Gb3-beta-MP

Cat. No. B2615303
M. Wt: 610.562
InChI Key: SADQXSYAYSUILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gb3-beta-MP, also known as 4-Methoxyphenyl O-(α-D-Galactopyranosyl)-(1-4)-O-(β-D-galactopyranosyl)-(1-4)-β-D-glucopyranoside, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

Gb3-beta-MP is chemically synthesized . The power of chemical synthesis towards Gb3-beta-MP is most promising because of the well-defined nature of the resulting material . In vitro studies have shown that TNFα increases the synthesis of Gb3 through GCS, and upregulates Beta4Gal-T5 and Gb3 through NF-kappaB signaling in mitogen-activated protein kinase (p38, JNK 1/2 and ERK 1/2)-induced cascades .


Physical And Chemical Properties Analysis

Gb3-beta-MP has a molecular formula of C25H38O17 and a molecular weight of 610.56 . It is a solid at 20°C and is heat sensitive . .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O17/c1-36-9-2-4-10(5-3-9)37-23-19(34)16(31)21(12(7-27)39-23)42-25-20(35)17(32)22(13(8-28)40-25)41-24-18(33)15(30)14(29)11(6-26)38-24/h2-5,11-35H,6-8H2,1H3/t11-,12-,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23-,24-,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADQXSYAYSUILX-VAAZCZNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 90477358

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